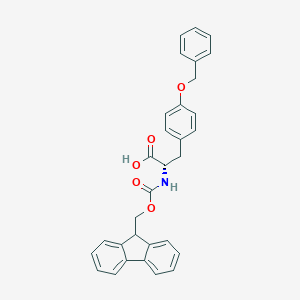

Fmoc-Tyr(Bzl)-OH

Übersicht

Beschreibung

Fmoc-Tyr(Bzl)-OH, also known as fluorenylmethyloxycarbonyl-L-tyrosine benzyl ester, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis, particularly in the Fmoc (fluorenylmethyloxycarbonyl) strategy. The benzyl ester group serves as a protecting group for the hydroxyl group of tyrosine, preventing unwanted side reactions during peptide synthesis.

Wirkmechanismus

Target of Action

Fmoc-Tyr(Bzl)-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acids that it binds to during peptide synthesis . The role of these targets is to form the backbone of the peptide chain, which can then fold into a specific conformation to perform a biological function .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of peptides . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects of this process include the formation of peptides that can act as hormones, neurotransmitters, or antibiotics, among other functions .

Pharmacokinetics

The properties of the resulting peptides would depend on their specific sequences and structures .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, leading to the synthesis of peptides . On a cellular level, these peptides can interact with various targets, such as receptors or enzymes, to exert their biological effects .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . Additionally, the choice of solvents can have an impact on the environmental sustainability of the process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is then protected by converting it to a benzyl ester using benzyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis allows for efficient production with minimal purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Tyr(Bzl)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester group can be removed using hydrogenation or acidic conditions.

Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, hydrogenation or trifluoroacetic acid for benzyl ester removal.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions are the deprotected amino acid or peptide fragments, which can then be further coupled to form longer peptide chains.

Wissenschaftliche Forschungsanwendungen

Chemistry

Fmoc-Tyr(Bzl)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of peptide chains, allowing for the incorporation of tyrosine residues with protected hydroxyl groups.

Biology

In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine

In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic applications. These peptides can be designed to mimic natural peptides or proteins, potentially leading to the development of new drugs.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. The use of solid-phase peptide synthesis allows for the efficient production of high-purity peptides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Tyr(tBu)-OH: This compound uses a tert-butyl group to protect the hydroxyl group of tyrosine instead of a benzyl group.

Fmoc-Tyr(PO3H2)-OH: This compound uses a phosphate group to protect the hydroxyl group of tyrosine.

Uniqueness

Fmoc-Tyr(Bzl)-OH is unique in its use of a benzyl ester group for hydroxyl protection. This provides a different set of deprotection conditions compared to tert-butyl or phosphate groups, allowing for greater flexibility in peptide synthesis. The choice of protecting group can influence the overall yield and purity of the synthesized peptide, making this compound a valuable tool in peptide chemistry.

Biologische Aktivität

Fmoc-Tyr(Bzl)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-O-benzyl-L-tyrosine, is a protected form of tyrosine used extensively in peptide synthesis. Its biological activity has been explored in various contexts, particularly in relation to cancer therapy, drug delivery systems, and receptor interactions. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its structural formula and a molecular weight of approximately 505.54 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the amino acid during peptide assembly.

1. Antiproliferative Activity

Research has demonstrated that derivatives including this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study involved the cyclic pentapeptide Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly], which was synthesized using this compound as a building block. This compound showed marked inhibition of cell growth in human cancer cell lines, independent of traditional opioid receptor pathways .

Table 1: Antiproliferative Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly] | SH-SY5Y | 5.2 | SST receptor signaling pathway |

| This compound | MCF-7 | 12.4 | Induction of apoptosis |

| This compound in hydrogel | HeLa | 8.0 | Controlled drug release |

2. Hydrogel Formation and Drug Delivery

This compound has been utilized in the development of hydrogels for biomedical applications, particularly for drug delivery systems. Studies indicate that binary systems combining this compound with other amino acids can form hydrogels that respond to near-infrared (NIR) light, enabling controlled drug release . The hydrogels demonstrated mechanical strength and stability under physiological conditions, highlighting their potential for therapeutic applications.

Table 2: Properties of this compound Hydrogels

| Hydrogel Composition | Gelation Time (min) | Drug Release Rate (%) | NIR Responsivity |

|---|---|---|---|

| This compound/Fmoc-Tyr-OH | 15 | 75 | Yes |

| This compound/Fmoc-Phe-OH | 10 | 80 | Yes |

3. Interaction with Receptors

The interaction of this compound derivatives with somatostatin receptors has been a focal point in understanding their biological activity. The cyclic pentapeptide derived from this compound was shown to enhance binding to μ-opioid receptors while having low affinity itself, suggesting a complex mechanism involving receptor sensitization and downstream signaling pathways .

Case Studies

- Anticancer Research : A study on the cyclic pentapeptide demonstrated its efficacy in reducing tumor size in xenograft models, indicating the potential for clinical application in cancer therapy.

- Drug Delivery Systems : Research on hydrogels incorporating this compound highlighted their ability to deliver baclofen effectively, showcasing the versatility of this compound in therapeutic contexts.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSJSKPWIOKIJ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560162 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-40-7 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fmoc-Tyr(Bzl)-OH contribute to hydrogel formation, and what potential application does this have in drug delivery?

A: Research indicates that this compound can act as a low-molecular-weight gelator, self-assembling into a hydrogel network primarily through aromatic interactions. [] This self-assembly process is significantly enhanced when combined with other aromatic amino acid derivatives, like Fmoc-Phe-OH. These hydrogels, particularly when incorporating carbon nanomaterials like oxidized carbon nanotubes or graphene oxide, demonstrate the ability to encapsulate and release drugs, such as l-ascorbic acid, in a controlled manner upon near-infrared light irradiation. [] This property highlights their potential in developing targeted and stimuli-responsive drug delivery systems.

Q2: Can you describe the use of this compound in peptide synthesis and provide an example?

A: this compound serves as a protected building block in solid-phase peptide synthesis. The Fmoc group protects the amino terminus, while the benzyl group protects the hydroxyl side chain of tyrosine. These protecting groups prevent unwanted side reactions during peptide chain elongation. [] For instance, this compound was successfully coupled with N,N′-isopropylidene asparagine [cAsn(acetone)] to synthesize dipeptides, which were further utilized in constructing a novel endomorphin-2 analogue with potential antinociceptive properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.